N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound features a benzodioxole moiety linked via a methyl group to an acetamide backbone, which is further substituted with a sulfanyl group connected to a 3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine heterocycle.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c27-18(22-10-13-4-5-15-16(9-13)29-12-28-15)11-30-19-7-6-17-23-24-20(26(17)25-19)14-3-1-2-8-21-14/h1-9H,10-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJAIMJFUTZPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has gained attention due to its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures that may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Some investigations have indicated that compounds with similar structures can inhibit cancer cell proliferation.
- CNS Activity : Its structural components suggest potential interactions with central nervous system targets.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes associated with disease processes.
- Receptor Modulation : It might interact with various receptors in the CNS or other systems, leading to therapeutic effects.
- Antioxidant Properties : Some studies suggest that compounds in this class may exhibit antioxidant effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| CNS Effects | Potential anxiolytic and antidepressant effects |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for both strains.
Case Study 2: Anticancer Potential
In a recent investigation published in the Journal of Medicinal Chemistry (2024), the compound was evaluated for its anticancer properties against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 25 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
Scientific Research Applications
Pharmacological Applications
1. Enzyme Inhibition
The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical regulators of cellular signaling pathways. Research indicates that related compounds can inhibit PTP1B, which affects insulin signaling and glucose metabolism. A study published in Molecules demonstrated concentration-dependent inhibition of PTP1B activity with IC50 values in the nanomolar range.
2. Antioxidant Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exhibits antioxidant properties that may reduce oxidative stress in cells. Studies on structurally similar compounds have shown significant antioxidant activity through assays such as DPPH scavenging.
3. Anti-cancer Properties
Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies indicated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
Case Study 1: PTP1B Inhibition
In a controlled study involving PTP1B inhibition assays, researchers evaluated several derivatives of the benzodioxole compound. Results indicated that specific substitutions on the benzodioxole ring significantly enhanced inhibitory potency against PTP1B compared to unmodified analogs.
Case Study 2: Antioxidant Efficacy
A comparative study assessed the antioxidant efficacy of N-(benzodioxole) derivatives against established antioxidants like ascorbic acid. The results showed comparable or superior activity in reducing reactive oxygen species (ROS) levels in cellular models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several derivatives, enabling comparative analysis of their physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Diversity: The target compound’s triazolopyridazine core distinguishes it from analogs like the pyrimidoindole system in ’s compound. Triazolopyridazines are known for their role in kinase inhibition due to planar aromaticity and hydrogen-bonding capacity, whereas pyrimidoindoles may exhibit enhanced intercalation with DNA/RNA . The benzodioxole group in the target compound could improve blood-brain barrier penetration compared to the nitrophenyl group in ’s derivative, which is more electron-withdrawing and polar .
The sulfanyl-acetamide bridge is conserved across all analogs, suggesting its critical role in maintaining conformational flexibility and sulfur-mediated interactions (e.g., disulfide bonding or metal coordination) .
Synthetic Accessibility :
- highlights methods for synthesizing dithiazolium salts, which could be adapted for constructing the target compound’s sulfanyl linkage. However, the triazolopyridazine ring may require specialized cyclization conditions compared to simpler triazole derivatives .
Research Findings and Implications
- Binding Affinity: Pyridin-2-yl substituents (common in the target and ’s compound) are associated with enhanced binding to adenosine receptors or tyrosine kinases, whereas nitro groups () may favor redox-active targets like nitroreductases .
- Metabolic Stability : The benzodioxole group in the target compound is likely to confer resistance to oxidative metabolism compared to the benzothiazole or benzyloxy groups in analogs .
- Toxicity Profiles : Propenyl groups () pose risks of electrophilic reactivity, whereas the benzodioxole’s methylenedioxy group is generally well-tolerated in pharmaceuticals .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including:
- Core formation : Construction of the triazolo[4,3-b]pyridazine core via cyclization reactions under nitrogen atmosphere, followed by sulfanylation at position 6 using thiol-acetamide intermediates .
- Functionalization : Coupling the benzodioxol-5-ylmethyl group via nucleophilic substitution or amidation reactions. Optimize yields by adjusting solvents (e.g., DMF or THF) and temperatures (60–80°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the triazolo-pyridazine core and sulfanylacetamide linkage .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the labile benzodioxole moiety .
- X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles in the pyridazinone ring .
Q. How should preliminary biological activity screening be designed?
- Target Selection : Prioritize kinases or enzymes with known affinity for triazolo-pyridazine scaffolds (e.g., cyclin-dependent kinases) .
- Assay Conditions : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization at physiological pH (7.4) and 37°C .
- Control Compounds : Include structurally related analogs (e.g., pyrazolo-pyrimidines) to benchmark activity .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide target identification?
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazolo-pyridazine core and ATP-binding pockets (e.g., EGFR kinase). Validate with free-energy perturbation (FEP) calculations .
- Key Interactions : Focus on hydrogen bonding with pyridin-2-yl substituents and π-π stacking of the benzodioxole group .
- Limitations : Address false positives by cross-referencing with experimental mutagenesis data .
Q. What strategies resolve contradictory bioactivity data across studies?
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize discrepancies .
- Impurity Analysis : Quantify by-products (e.g., hydrolyzed sulfanyl groups) via HPLC-MS and correlate with reduced activity .
- Metabolic Stability : Assess microsomal degradation (e.g., human liver microsomes) to differentiate intrinsic vs. metabolism-driven inactivity .
Q. How can structure-activity relationship (SAR) studies optimize potency?
- Modular Modifications :
- Benzodioxole Substitution : Replace with bioisosteres (e.g., benzothiazole) to enhance metabolic stability .
- Pyridin-2-yl Group : Introduce electron-withdrawing groups (e.g., -CF3) to strengthen target binding .
- Pharmacophore Mapping : Use CoMFA/CoMSIA models to identify critical electrostatic and steric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
